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Compound of Interest

Compound Name: 3-Methoxypropionitrile

Cat. No.: B090507

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
Methoxypropionitrile (CAS No. 110-67-8), a key intermediate in various chemical syntheses.
The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy, is intended for researchers, scientists, and professionals in the field of drug
development and chemical manufacturing.

Introduction

3-Methoxypropionitrile is a colorless liquid with the molecular formula C4H7NO. Its structure
consists of a methoxy group and a nitrile functional group separated by an ethyl bridge.
Understanding its spectroscopic properties is crucial for quality control, reaction monitoring,
and structural confirmation in synthetic processes. This document outlines the characteristic
NMR and IR data and provides the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the quantitative H NMR, 3C NMR, and IR data for 3-
methoxypropionitrile. The data has been compiled from various spectroscopic analyses to
provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR spectra of 3-methoxypropionitrile were recorded in
deuterated chloroform (CDCIs).

The *H NMR spectrum was acquired at 90 MHz. The chemical shifts (d) are reported in parts
per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

3.604 Triplet 2H -OCHa2-

3.407 Singlet 3H -OCHs

2.605 Triplet 2H -CH2CN

Note: The assignments are based on the chemical structure of 3-methoxypropionitrile.

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Chemical Shift (ppm) Assignment
117.9 -C=N
68.2 -OCHz-
58.8 -OCHs
18.5 -CH2CN

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their
characteristic vibrational frequencies. The IR spectrum of 3-methoxypropionitrile was

obtained as a liquid film.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b090507?utm_src=pdf-body
https://www.benchchem.com/product/b090507?utm_src=pdf-body
https://www.benchchem.com/product/b090507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

2938 Strong C-H stretch (alkane)
2886 Medium C-H stretch (alkane)
2253 Strong C=N stretch (nitrile)
1458 Medium C-H bend (alkane)
1194 Strong C-O stretch (ether)
1119 Strong C-O stretch (ether)

Experimental Protocols

The following protocols describe the methodologies used to acquire the spectroscopic data
presented in this guide.

NMR Spectroscopy Sample Preparation

o Sample Preparation: A small quantity (approximately 10-20 mg) of 3-methoxypropionitrile
was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) within a clean,
dry NMR tube.

o Referencing: Tetramethylsilane (TMS) was used as an internal standard for referencing the
chemical shifts (0.00 ppm).

e Acquisition: The *H and 3C NMR spectra were recorded on a 90 MHz NMR spectrometer.
Standard pulse sequences were utilized for data acquisition.

IR Spectroscopy Sample Preparation (Liquid Film)

o Sample Application: A single drop of neat 3-methoxypropionitrile was placed between two
polished potassium bromide (KBr) salt plates.

» Film Formation: The plates were gently pressed together to form a thin, uniform liquid film.

o Data Acquisition: The KBr plates were mounted in a sample holder and the IR spectrum was
recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of
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the clean KBr plates was acquired prior to the sample measurement and subtracted from the
sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-
methoxypropionitrile and the assignment of its NMR signals.

Spectroscopic Analysis Workflow for 3-Methoxypropionitrile
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Caption: Workflow for Spectroscopic Analysis of 3-Methoxypropionitrile.

NMR Signal Assignment for 3-Methoxypropionitrile
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Caption: Assignment of *H and 3C NMR signals for 3-Methoxypropionitrile.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methoxypropionitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090507#spectroscopic-data-of-3-
methoxypropionitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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